
Dibromochloroacetamide
Overview
Description
Dibromochloroacetamide: is a chemical compound belonging to the haloacetamides class. It is commonly found as a disinfection byproduct in drinking water. The compound has the molecular formula C₂H₂Br₂ClNO and a molecular weight of 251.3 g/mol . It is known for its biological activity and is used in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromochloroacetamide can be synthesized through the halogenation of acetamide derivatives. The reaction typically involves the use of bromine and chlorine under controlled conditions to achieve the desired substitution on the acetamide structure .
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize byproduct formation .
Chemical Reactions Analysis
Types of Reactions: Dibromochloroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert this compound into less halogenated derivatives.
Substitution: The halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoacetic acid derivatives, while reduction can produce mono- or di-substituted acetamides .
Scientific Research Applications
Dibromochloroacetamide is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a model compound for studying halogenation reactions.
Biology: The compound is used to investigate the effects of halogenated acetamides on biological systems, including their cytotoxicity and interactions with cellular components.
Medicine: Research explores its potential as an antimicrobial agent and its effects on enzyme activity.
Industry: this compound is studied for its role as a disinfection byproduct and its impact on water treatment processes
Mechanism of Action
The mechanism by which dibromochloroacetamide exerts its effects involves its interaction with biological molecules. It can inhibit enzyme activity by binding to active sites, altering protein function. The compound also affects cellular pathways by inducing oxidative stress and disrupting redox homeostasis .
Comparison with Similar Compounds
Dibromoacetamide: Similar in structure but lacks the chlorine atom.
Chloroacetamide: Contains only chlorine and no bromine atoms.
Bromoacetamide: Contains only bromine and no chlorine atoms.
Uniqueness: Dibromochloroacetamide’s unique combination of bromine and chlorine atoms provides distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for studying the combined effects of multiple halogens on chemical and biological systems .
Properties
IUPAC Name |
2,2-dibromo-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2ClNO/c3-2(4,5)1(6)7/h(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEDDIHHCDUVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001022667 | |
| Record name | 2,2-Dibromo-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855878-13-6 | |
| Record name | 2,2-Dibromo-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


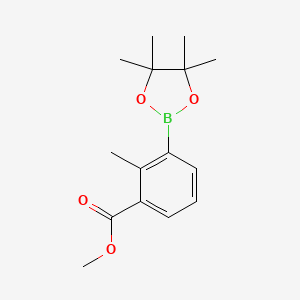
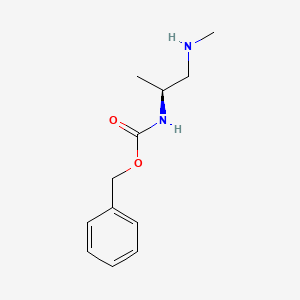


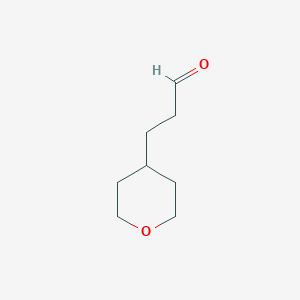
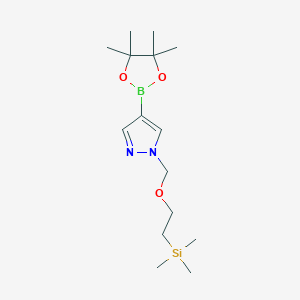
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B1426091.png)
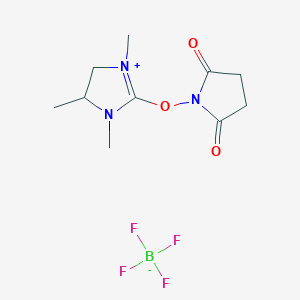
![2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide](/img/structure/B1426095.png)
![(2-{Dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol](/img/structure/B1426096.png)
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1426098.png)

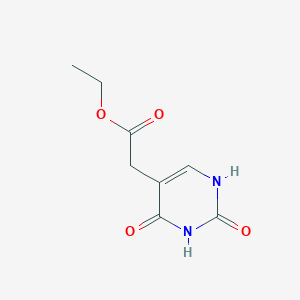
![Thieno[3,2-c]pyridin-2-ylboronic acid](/img/structure/B1426103.png)
